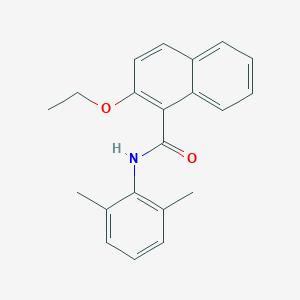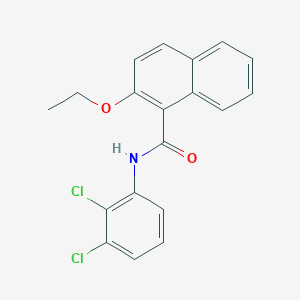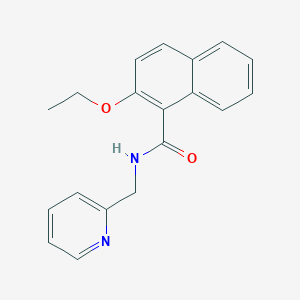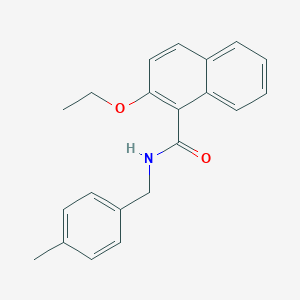![molecular formula C29H25ClN2O3 B308974 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B308974.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as DPA-714, is a compound that is widely used in scientific research. This compound is a specific ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. DPA-714 has been shown to have a high affinity for TSPO, making it a valuable tool for studying the role of this protein in different biological systems.
作用机制
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide binds specifically to TSPO, which is found in the outer mitochondrial membrane of cells. TSPO has been shown to be involved in a variety of physiological and pathological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of TSPO, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of TSPO, leading to changes in cellular signaling pathways and gene expression. In vivo studies have shown that this compound can reduce inflammation, protect against neuronal damage, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide in laboratory experiments is its high affinity for TSPO. This allows for precise targeting of this protein in different biological systems, which can help to elucidate its role in various physiological and pathological processes. However, there are also some limitations to using this compound in laboratory experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the compound can be expensive to produce, which may limit its availability for some researchers.
未来方向
There are many potential future directions for research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide and TSPO. One area of interest is the development of new TSPO ligands that can be used to target this protein in different biological systems. Another area of interest is the investigation of the role of TSPO in other diseases and physiological processes, such as cancer and metabolism. Finally, there is a need for further research on the mechanisms of action of this compound and other TSPO ligands, which could help to identify new therapeutic targets for a variety of diseases.
合成方法
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with N-(4-methoxyphenyl)acetamide, followed by reduction of the nitro group with iron powder and hydrochloric acid. The resulting amine is then coupled with 3,3-diphenylpropanoyl chloride to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide has been used extensively in scientific research to study the role of TSPO in various biological processes. One of the main areas of research has been in the field of neurodegeneration, where TSPO has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been used to investigate the role of TSPO in these diseases, as well as to evaluate the potential therapeutic benefits of targeting this protein.
属性
分子式 |
C29H25ClN2O3 |
|---|---|
分子量 |
485 g/mol |
IUPAC 名称 |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C29H25ClN2O3/c1-35-24-15-13-23(14-16-24)31-29(34)22-12-17-26(30)27(18-22)32-28(33)19-25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,25H,19H2,1H3,(H,31,34)(H,32,33) |
InChI 键 |
TUWCSNTWZFRJKM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)